

Spectroscopic Profile of Isopropyl Isobutyrate: A Technical Guide

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Compound of Interest

Compound Name: *Isopropyl isobutyrate*

Cat. No.: B1585242

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **isopropyl isobutyrate**, a common ester with applications in various scientific fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The quantitative spectroscopic data for **isopropyl isobutyrate** is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~4.99	Septet	1H	~6.2	-CH- (isopropyl ester)
~2.49	Septet	1H	~7.0	-CH- (isobutryl)
~1.22	Doublet	6H	~6.2	-CH(CH ₃) ₂ (isopropyl ester)
~1.15	Doublet	6H	~7.0	-CH(CH ₃) ₂ (isobutryl)

Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
~176.5	C=O	Carbonyl
~67.5	CH	-CH- (isopropyl ester)
~34.0	CH	-CH- (isobutryl)
~21.8	CH ₃	-CH(CH ₃) ₂ (isopropyl ester)
~19.0	CH ₃	-CH(CH ₃) ₂ (isobutryl)

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2970	Strong	C-H stretch (alkane)
~1730	Strong	C=O stretch (ester)
~1180	Strong	C-O stretch (ester)
~1100	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Data

m/z	Relative Intensity (%)	Fragment Ion
130	< 5	[M] ⁺ (Molecular Ion)
89	~15-20	[M - C ₃ H ₅] ⁺
71	~30-40	[CH(CH ₃) ₂ CO] ⁺
43	100	[CH(CH ₃) ₂] ⁺ or [C ₃ H ₇] ⁺
41	~10-20	[C ₃ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **isopropyl isobutyrate** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

- The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

- Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- Experiment: A standard one-dimensional proton NMR experiment is performed.
- Parameters:
 - Number of scans: 8-16 (to achieve a good signal-to-noise ratio).
 - Relaxation delay: 1-2 seconds.
 - Pulse angle: 30-45 degrees.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

¹³C NMR Spectroscopy Protocol:

- Instrument: A high-resolution NMR spectrometer (e.g., 75, 100, or 125 MHz).
- Experiment: A standard one-dimensional carbon NMR experiment with proton decoupling is performed.
- Parameters:
 - Number of scans: 128-1024 (due to the low natural abundance of ¹³C).
 - Relaxation delay: 2-5 seconds.
 - Pulse angle: 45 degrees.
- Data Processing: The FID is processed similarly to the ¹H NMR data, with chemical shifts referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

Sample Preparation:

- As **isopropyl isobutyrate** is a liquid, a neat sample is used.
- A single drop of the liquid is placed on the surface of one salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top to create a thin liquid film between the plates.

FTIR Spectroscopy Protocol:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Method: Transmission.
- Parameters:
 - Spectral range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
- Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The spectrum of the sample is then acquired, and the instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

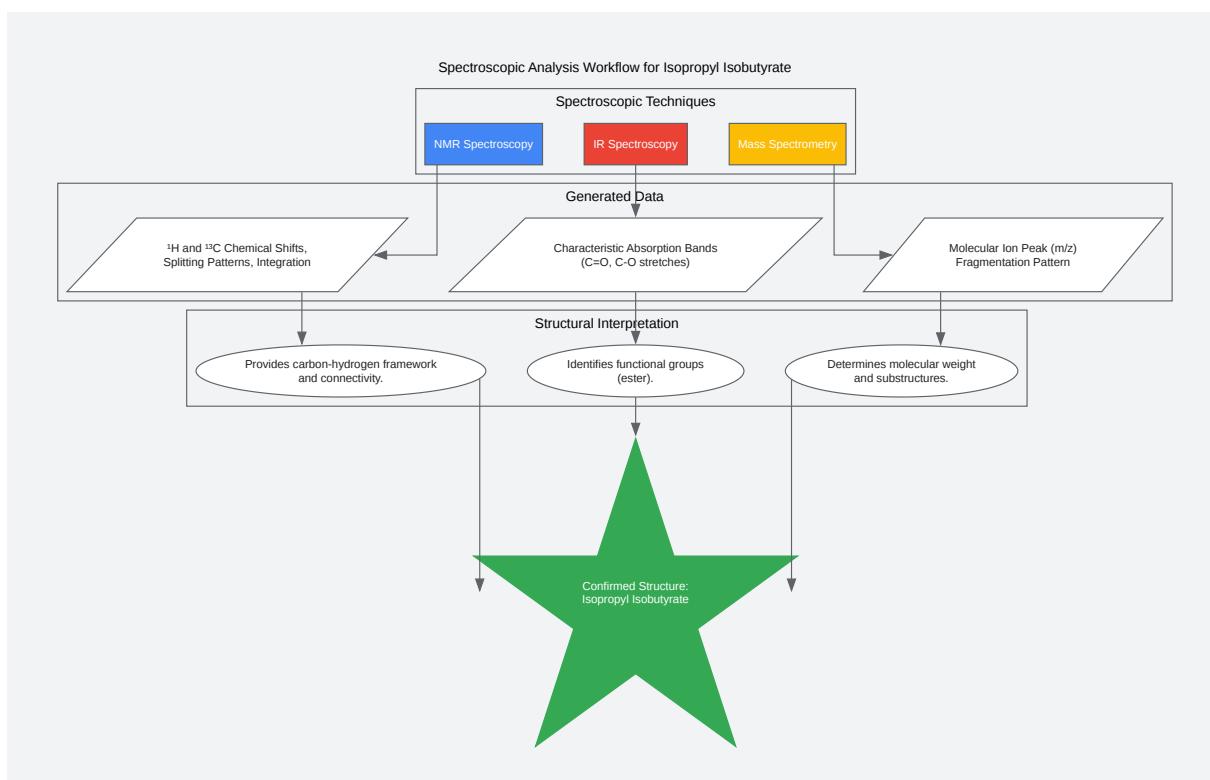
- The **isopropyl isobutyrate** sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification.
- The sample is vaporized in the heated injection port of the GC.
- Separation occurs on a capillary column (e.g., a nonpolar or medium-polarity column).

Electron Ionization (EI) Mass Spectrometry Protocol:

- Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS).
- Ionization Mode: Electron Ionization (EI).
- Parameters:
 - Electron energy: 70 eV.
 - Ion source temperature: 200-250 °C.
 - Mass analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan range: m/z 35-200.
- Data Analysis: The mass spectrum of the GC peak corresponding to **isopropyl isobutyrate** is analyzed to determine the mass-to-charge ratio (m/z) and relative abundance of the molecular ion and fragment ions.

Visualization of Spectroscopic Data Logic

The following diagram illustrates the logical workflow of how the different spectroscopic techniques are used to confirm the structure of **isopropyl isobutyrate**.

[Click to download full resolution via product page](#)**Spectroscopic analysis workflow.**

- To cite this document: BenchChem. [Spectroscopic Profile of Isopropyl Isobutyrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585242#spectroscopic-data-for-isopropyl-isobutyrate-nmr-ir-mass-spec>

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